molecular formula C8H7NO5 B1206711 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS No. 80547-69-9

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B1206711
CAS No.: 80547-69-9
M. Wt: 197.14 g/mol
InChI Key: PYLFOUFNUBQBGP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin, is an organic compound with the molecular formula C8H7NO5. It is a derivative of vanillin, where the hydrogen ortho to the hydroxy group is substituted by a nitro group. This compound is known for its yellow crystalline appearance and characteristic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid. This method yields approximately 75% of the desired product . Alternatively, using acetyl nitrate as the nitrating agent in the presence of silica gel can increase the yield to 88% .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar nitration processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid.

    Reduction: 3-Hydroxy-4-methoxy-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFOUFNUBQBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230383
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80230383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80547-69-9
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Record name 80547-69-9
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isovanillin (500 gm) and acetic acid (1750 ml) were cooled to −5 to 0° C. To this solution, nitric acid (750 ml) was charged slowly at −5 to 0° C. with stirring. The temperature of the reaction mass was slowly raised to 25-30° C. and maintained for 12 hours. The reaction mass was quenched into ice water (4 kg), the solids filtered and washed with water (2 lt). The solids were stirred with a 1% sodium bicarbonate solution (1 lt), filtered and dried at 45-50° C. The solid was dissolved in 6 volumes of ethyl acetate, ethyl acetate was distilled off up to half the volume and 3 volumes of n-Hexane were charged slowly at 45-50° C. The reaction mass was cooled slowly to 0-5° C., maintained for 1 hour, the solids filtered, washed with 0.5 volumes of 1:1 mixture of ethyl acetate:n-Hexane and dried at 45-50° C. to yield the title compound (423 gm, 65% yield).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure-activity relationship (SAR) observed for dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes as COMT inhibitors?

A2: The study reveals that the presence of a nitro group ortho to a hydroxyl group on the benzaldehyde ring is crucial for potent COMT inhibition. [] This observation challenges previous findings suggesting that electron-withdrawing substituents at the 5-position are most important for activity. Notably, among the hydroxymethoxynitrobenzaldehydes tested, only 3-hydroxy-4-methoxy-5-nitrobenzaldehyde, which adheres to this SAR trend, showed COMT inhibitory activity. [] This highlights the importance of the specific arrangement of functional groups for effective interaction with COMT.

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